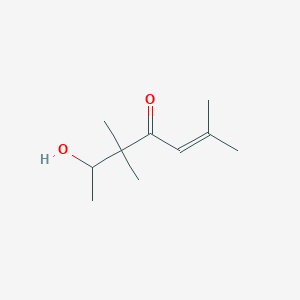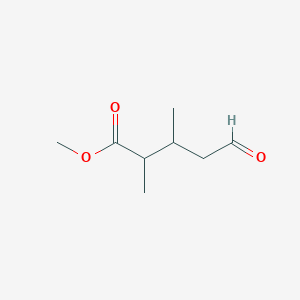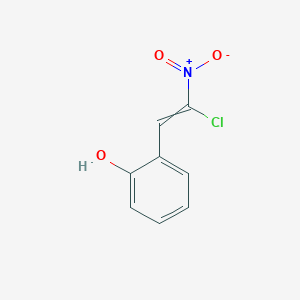
2-(2-Chloro-2-nitroethenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-2-nitroethenyl)phenol is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 2-chloro-2-nitroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2-nitroethenyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a chloronitroethene compound. One common method involves the reaction of 2-chloronitroethene with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates a halide ion to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-2-nitroethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-2-nitroethenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-2-nitroethenyl)phenol involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, facilitating the attack of nucleophiles on the aromatic ring.
Electrophilic Substitution: The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, enhancing its reactivity towards electrophiles.
Vergleich Mit ähnlichen Verbindungen
2-(2-Chloro-2-nitroethenyl)phenol can be compared with other similar compounds, such as:
2-Chlorophenol: Similar in structure but lacks the nitro group, resulting in different reactivity and applications.
2-Nitrophenol: Contains a nitro group but lacks the chloroethenyl substitution, leading to different chemical properties.
2,4-Dinitrophenol: Contains two nitro groups, making it more reactive in certain chemical reactions.
Eigenschaften
CAS-Nummer |
117672-17-0 |
|---|---|
Molekularformel |
C8H6ClNO3 |
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
2-(2-chloro-2-nitroethenyl)phenol |
InChI |
InChI=1S/C8H6ClNO3/c9-8(10(12)13)5-6-3-1-2-4-7(6)11/h1-5,11H |
InChI-Schlüssel |
VCUNFVMGWAUBHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C([N+](=O)[O-])Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


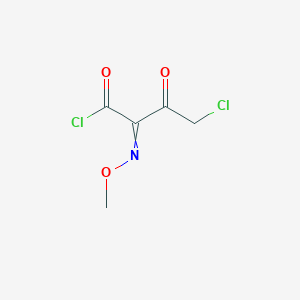
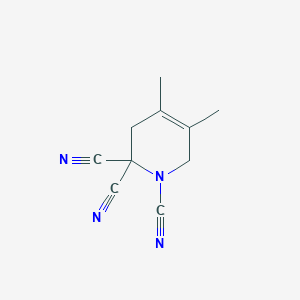
![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
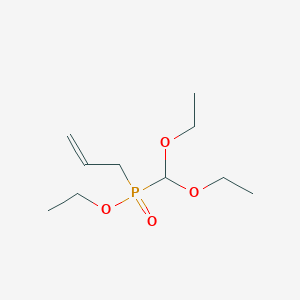
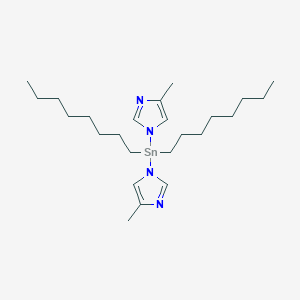
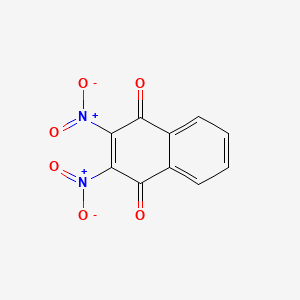
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)


![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)

